molecular formula C5H12N2O B15353916 N-Ethyl-N-nitroso-2-propanamine-d5

N-Ethyl-N-nitroso-2-propanamine-d5

Cat. No.: B15353916
M. Wt: 121.19 g/mol
InChI Key: VGGZTNNNXAUZLB-SGEUAGPISA-N
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Description

N-Ethyl-N-nitroso-2-propanamine-d5: is a stable isotope-labeled nitrosamine compound with the molecular formula C5H12N2O and a molecular weight of 121.19 . Nitrosamines are a class of compounds known for their potential mutagenic and carcinogenic properties, making them significant in various scientific research fields, particularly in toxicology and pharmacology.

Synthetic Routes and Reaction Conditions:

  • Nitrosation Reaction: The compound can be synthesized through the nitrosation of N-ethyl-2-propanamine using sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl) .

  • Stable Isotope Labeling: To obtain the d5-labeled version, deuterium oxide (D2O) is used in the reaction mixture to replace hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production typically involves large-scale nitrosation reactions under controlled conditions to ensure purity and yield. The process may include:

  • Continuous Flow Reactors: For efficient and consistent production.

  • Purification Techniques: Such as distillation and chromatography to isolate the desired compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of nitroso compounds and nitrites .

  • Reduction: Reduction reactions can lead to the formation of amines and hydroxylamines .

  • Substitution Reactions: These reactions involve the replacement of functional groups within the molecule, often facilitated by nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) .

  • Reduction: Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Using nucleophiles like alkyl halides or amines under various conditions.

Major Products Formed:

  • Oxidation: Nitroso compounds, nitrites.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Alkylated derivatives, substituted nitrosamines.

Scientific Research Applications

Chemistry: N-Ethyl-N-nitroso-2-propanamine-d5 is used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines in various samples. Biology: It serves as a tool in biological studies to understand the metabolic pathways and toxicological effects of nitrosamines. Medicine: The compound is used in medical research to study the mechanisms of nitrosamine-induced carcinogenesis and to develop potential therapeutic interventions. Industry: In the pharmaceutical and chemical industries, it is utilized for quality control and to ensure the safety of products by monitoring nitrosamine levels.

Mechanism of Action

Molecular Targets and Pathways Involved: N-Ethyl-N-nitroso-2-propanamine-d5 exerts its effects primarily through the formation of DNA adducts , which can lead to mutations and potentially cancer. The compound interacts with DNA, causing structural alterations that disrupt normal cellular processes.

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA): Another nitrosamine with similar mutagenic properties.

  • N-Nitrosodiethylamine (NDEA): Similar in structure and toxicological profile.

  • N-Nitrosomethylethylamine (NMEA): Another nitrosamine used in research.

Uniqueness: N-Ethyl-N-nitroso-2-propanamine-d5 is unique due to its stable isotope labeling, which allows for more precise tracking and analysis in scientific studies. This labeling helps differentiate it from naturally occurring compounds and enhances its utility in research applications.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

121.19 g/mol

IUPAC Name

N-(1,1,2,2,2-pentadeuterioethyl)-N-propan-2-ylnitrous amide

InChI

InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3/i1D3,4D2

InChI Key

VGGZTNNNXAUZLB-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(C)C)N=O

Canonical SMILES

CCN(C(C)C)N=O

Origin of Product

United States

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